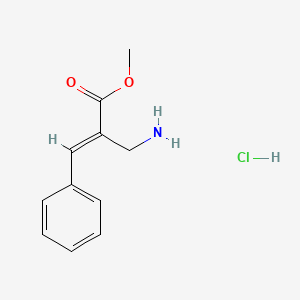

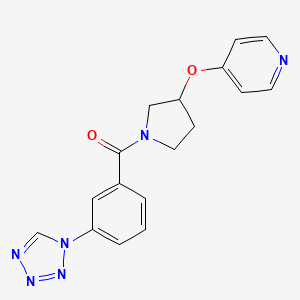

![molecular formula C16H18N2OS B2954467 2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole CAS No. 2411226-46-3](/img/structure/B2954467.png)

2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

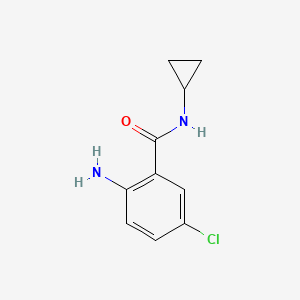

2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole , also known as Osimertinib or AZD 9291 , is a potent pharmaceutical compound developed by AstraZeneca Pharmaceuticals. It falls under the category of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) . Osimertinib is primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) in cases where tumor EGFR expression is positive for the T790M mutation. This mutation is detected through FDA-approved testing and occurs in patients who have progressed following therapy with a first-generation EGFR tyrosine kinase inhibitor .

Synthesis Analysis

The synthetic route for Osimertinib involves several steps. Initially, benzoylated products are prepared by benzoylation of substituted phenols. These benzoylated compounds then undergo Fries rearrangement in the presence of anhydrous aluminum chloride, leading to hydroxy benzophenones. Further modifications yield the final compound, Osimertinib .

Molecular Structure Analysis

Osimertinib has the following molecular formula: C₂₈H₃₃N₇O₂ . Its molecular weight is approximately 499.6 g/mol . The compound consists of a complex arrangement of aromatic rings, heterocyclic moieties, and functional groups. The specific arrangement of atoms within the molecule contributes to its pharmacological activity .

Chemical Reactions Analysis

Osimertinib primarily inhibits the activity of EGFR tyrosine kinases. It specifically targets the gatekeeper T790M mutations, which are associated with poor prognosis in late-stage NSCLC. By binding to the ATP-binding site of EGFR, Osimertinib disrupts downstream signaling pathways, inhibiting tumor growth and progression. Its selectivity for the T790M mutation minimizes toxicity compared to earlier-generation EGFR-TKIs .

Physical and Chemical Properties Analysis

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-2-7-15(14(6-1)16-17-8-9-20-16)19-11-13-10-18(13)12-4-3-5-12/h1-2,6-9,12-13H,3-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVOORGFNLZKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC2COC3=CC=CC=C3C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)

![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)